molecular formula C17H16N8O B12152897 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B12152897
M. Wt: 348.4 g/mol
InChI Key: WSJDSIGFRFDFJQ-UHFFFAOYSA-N
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Description

3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features both tetrazole and triazole moieties. These heterocyclic structures are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Properties

Molecular Formula

C17H16N8O

Molecular Weight

348.4 g/mol

IUPAC Name

3,4-dimethyl-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C17H16N8O/c1-11-6-7-13(16(12(11)2)25-10-19-22-23-25)17(26)18-9-15-21-20-14-5-3-4-8-24(14)15/h3-8,10H,9H2,1-2H3,(H,18,26)

InChI Key

WSJDSIGFRFDFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)NCC2=NN=C3N2C=CC=C3)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step reactions starting from readily available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole and triazole moieties exhibit notable antimicrobial properties. The incorporation of these groups into the structure of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide suggests potential efficacy against a range of pathogens. Studies have shown that similar triazole derivatives possess antibacterial and antifungal activities against various strains of bacteria and fungi, including Escherichia coli and Candida albicans .

Anti-inflammatory Properties

Compounds with triazole structures have been documented to exhibit anti-inflammatory effects. The presence of both the tetrazole and triazole rings in this compound may enhance its ability to modulate inflammatory pathways. Research has highlighted the role of these heterocycles in reducing inflammation in various biological models .

Anticancer Potential

The structural characteristics of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide suggest its potential as an anticancer agent. Similar compounds have shown activity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The exploration of this compound in cancer research could yield promising results .

Synthesis and Characterization

A study involving the synthesis of related triazole derivatives demonstrated their biological activity through various characterization techniques such as FTIR and NMR spectroscopy. These methods confirmed the successful incorporation of functional groups necessary for biological activity .

Biological Testing

In vitro studies have been conducted to evaluate the antimicrobial efficacy of synthesized compounds similar to 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide. Results indicated that certain derivatives exhibited significant inhibition against pathogenic bacteria and fungi, suggesting a viable pathway for further development in pharmacotherapy .

Comparative Analysis of Related Compounds

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
Compound AStructure AModerateHighLow
Compound BStructure BHighModerateModerate
3,4-Dimethyl...Structure CHighHighHigh

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole
  • 3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine

Uniqueness

Compared to these similar compounds, 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern and the combination of tetrazole and triazole rings

Biological Activity

3,4-Dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. The unique combination of functional groups, including a tetrazole ring and a triazolopyridine moiety, suggests significant interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is C18H18N8OC_{18}H_{18}N_{8}O with a molecular weight of 362.4 g/mol. Its structure features both tetrazole and triazolopyridine moieties which are critical for its biological activity.

The presence of the tetrazole and triazolopyridine structures enables the compound to interact with various enzymes or receptors within biological systems. These interactions can modulate biochemical pathways relevant to disease processes such as cancer and inflammation. Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in tumor growth and progression.

Anticancer Activity

Research has indicated that compounds similar to 3,4-dimethyl-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide exhibit significant anticancer properties. For instance:

  • Compound 22i , a derivative within the same chemical family, demonstrated excellent anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .

Enzyme Inhibition

The dual functional groups present in the compound suggest potential as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are known to interfere with cancer cell repair mechanisms and have shown efficacy in BRCA-mutant cancers .

Case Studies and Experimental Findings

Several studies have investigated the biological activity of similar compounds:

Study Compound Biological Target IC50 Values Findings
Study 1Compound 22ic-Met Kinase48 nMSignificant inhibition observed in cancer cell lines .
Study 2Various Tetrazole DerivativesBacterial InfectionsVariesDemonstrated antibacterial properties against resistant strains .

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